

Spectrophotometric Determination of Lorazepam in Pharmaceutical Formulations: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lopirazepam*

Cat. No.: *B10782392*

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This document provides detailed application notes and protocols for the spectrophotometric determination of Lorazepam in pharmaceutical formulations. The methods outlined are suitable for quality control and routine analysis of Lorazepam in tablet dosage forms.

Introduction

Lorazepam, a benzodiazepine derivative, is widely used for its anxiolytic and sedative properties. Accurate and reliable analytical methods are crucial for ensuring the quality and dosage uniformity of its pharmaceutical formulations. Spectrophotometry offers a simple, cost-effective, and accessible alternative to more complex chromatographic techniques for the quantification of Lorazepam. This document details three distinct spectrophotometric methods for the determination of Lorazepam.

Method 1: Ion-Pair Extraction Spectrophotometry with Orange (II)

This method is based on the formation of an ion-pair between the protonated form of Lorazepam and the anionic dye Orange (II) in an acidic medium. The resulting colored complex is extracted into an organic solvent and quantified spectrophotometrically.

Experimental Protocol

1. Reagent Preparation:

- Standard Lorazepam Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure Lorazepam and dissolve it in a small amount of methanol. Transfer to a 100 mL volumetric flask and dilute to the mark with distilled water.
- Orange (II) Solution (5.8×10^{-4} M): Dissolve 0.0200 g of Orange (II) sodium salt in distilled water and dilute to 100 mL in a volumetric flask.[\[1\]](#)
- Hydrochloric Acid (5.0 M): Prepare by appropriate dilution of concentrated hydrochloric acid.
- Sodium Chloride Solution (1.0 M): Dissolve 5.85 g of NaCl in distilled water and dilute to 100 mL.[\[1\]](#)
- Dichloromethane: Analytical reagent grade.

2. Standard Curve Preparation:

- Prepare a series of working standard solutions of Lorazepam in the concentration range of 1.0-25.0 µg/mL by appropriate dilution of the stock solution.
- For each standard, place a 10 mL aliquot into a separatory funnel.
- Add 2.5 mL of Orange (II) solution, 1.0 mL of 5.0 M hydrochloric acid, and 1.0 mL of NaCl solution.[\[1\]](#)
- Add 5 mL of dichloromethane and shake vigorously for 1 minute.[\[1\]](#)
- Allow the layers to separate and collect the organic (lower) layer.
- Measure the absorbance of the organic layer at 482 nm against a reagent blank prepared in the same manner without Lorazepam.[\[1\]](#)
- Plot a calibration curve of absorbance versus concentration.

3. Sample Preparation:

- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Lorazepam and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
- Filter the solution through a suitable filter paper.
- Dilute the filtrate with distilled water to obtain a final concentration within the calibration range.

4. Analysis of Pharmaceutical Formulations:

- Take a 10 mL aliquot of the prepared sample solution and proceed as described in step 2 for the standard curve preparation.
- Determine the concentration of Lorazepam in the sample from the calibration curve.

Method Validation Summary

Parameter	Result
Wavelength (λ_{max})	482 nm
Linearity Range	1.0-25.0 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	0.9999
Limit of Detection (LOD)	0.048 $\mu\text{g/mL}$
Relative Standard Deviation (RSD)	1.6% (for 10.0 $\mu\text{g/mL}$)

Method 2: Oxidative Coupling with MBTH

This colorimetric method involves the reaction of Lorazepam with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, ferric chloride (FeCl_3). This reaction produces a stable green-colored product that can be measured spectrophotometrically.

Experimental Protocol

1. Reagent Preparation:

- Standard Lorazepam Stock Solution (100 µg/mL): Prepare as described in Method 1 and dilute accordingly.
- MBTH Solution (0.02 M): Prepare by dissolving the appropriate amount of MBTH in distilled water.
- Ferric Chloride Solution (2% v/v): Prepare by diluting concentrated ferric chloride solution with distilled water.

2. Standard Curve Preparation:

- Pipette aliquots of the standard Lorazepam solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 2-40 µg/mL.
- To each flask, add 2.0 mL of 0.02 M MBTH solution and 1.5 mL of 2% v/v ferric chloride solution.
- Dilute to the mark with distilled water, mix well, and allow to stand for 10 minutes at room temperature.
- Measure the absorbance at 659 nm against a reagent blank.
- Construct a calibration curve by plotting absorbance against concentration.

3. Sample Preparation:

- Prepare the tablet sample as described in Method 1 to obtain a solution with a concentration within the Beer's law range.

4. Analysis of Pharmaceutical Formulations:

- Treat a suitable aliquot of the sample solution as described in step 2 for the standard curve preparation.

- Calculate the concentration of Lorazepam from the regression equation of the calibration curve.

Method Validation Summary

Parameter	Result
Wavelength (λ_{max})	659 nm
Linearity Range	2-40 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.61 $\mu\text{g/mL}$

Method 3: Complexation with Alizarin Sulphonic Acid

This method is based on the formation of a pink-colored complex between Lorazepam and alizarin sulphonic acid upon heating.

Experimental Protocol

1. Reagent Preparation:

- Standard Lorazepam Stock Solution (1 mg/mL): Prepare by dissolving 100 mg of Lorazepam in alcohol and diluting to 100 mL in a volumetric flask.
- Alizarin Sulphonic Acid Solution: Prepare a suitable concentration in distilled water.

2. Standard Curve Preparation:

- Prepare working standards in the range of 0.01 to 3 mg/10 mL.
- To each standard solution, add the alizarin sulphonic acid reagent.
- Heat the mixture at 50°C for 15 seconds.
- Measure the absorbance of the resulting pink-colored complex at 530 nm against a reagent blank.

- Plot the absorbance values against the corresponding concentrations to obtain a calibration curve.

3. Sample Preparation:

- Weigh and powder 20 tablets.
- Dissolve a quantity of the powder equivalent to a known amount of Lorazepam in alcohol and filter.
- Dilute the filtrate to a concentration falling within the established linearity range.

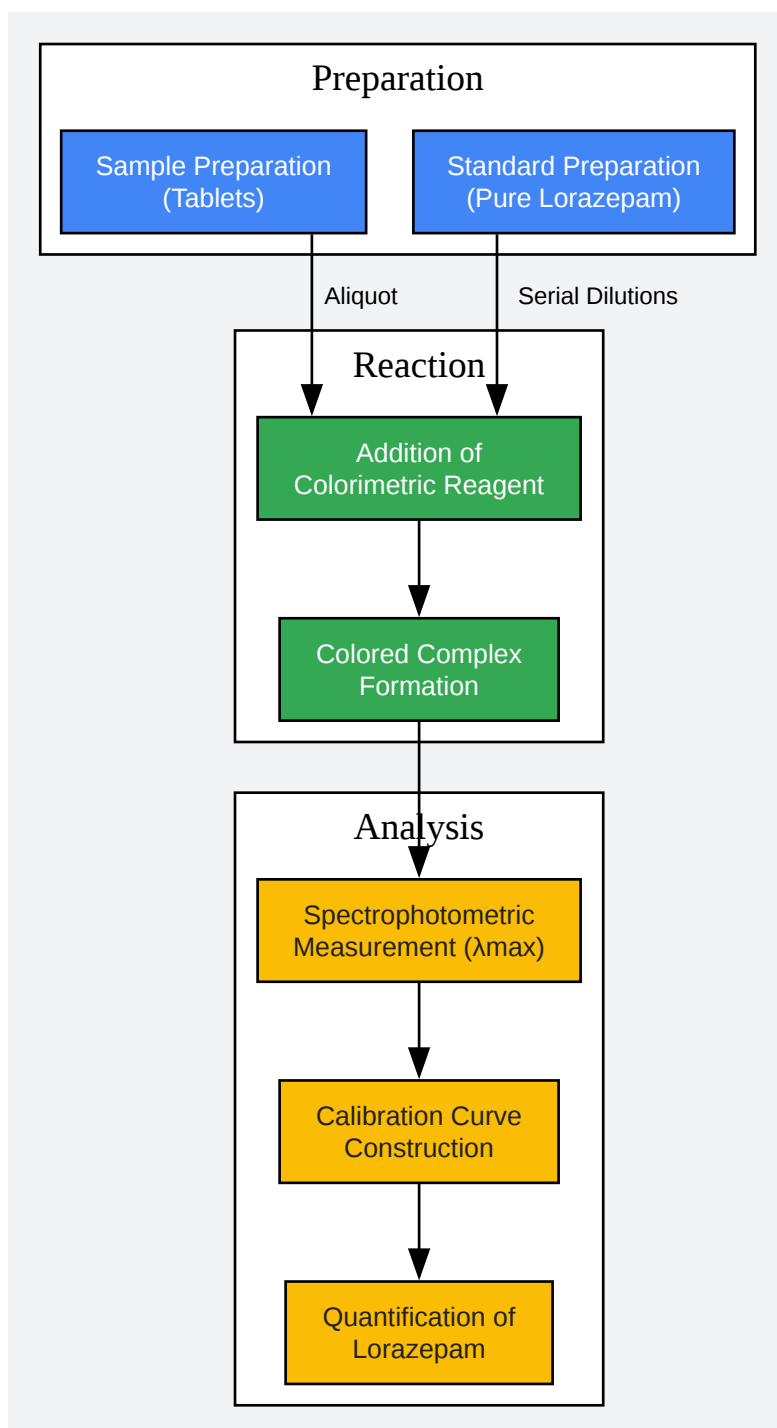
4. Analysis of Pharmaceutical Formulations:

- Take a suitable aliquot of the prepared sample solution and follow the procedure for the standard curve preparation.
- Determine the amount of Lorazepam in the sample from the calibration curve.

Method Validation Summary

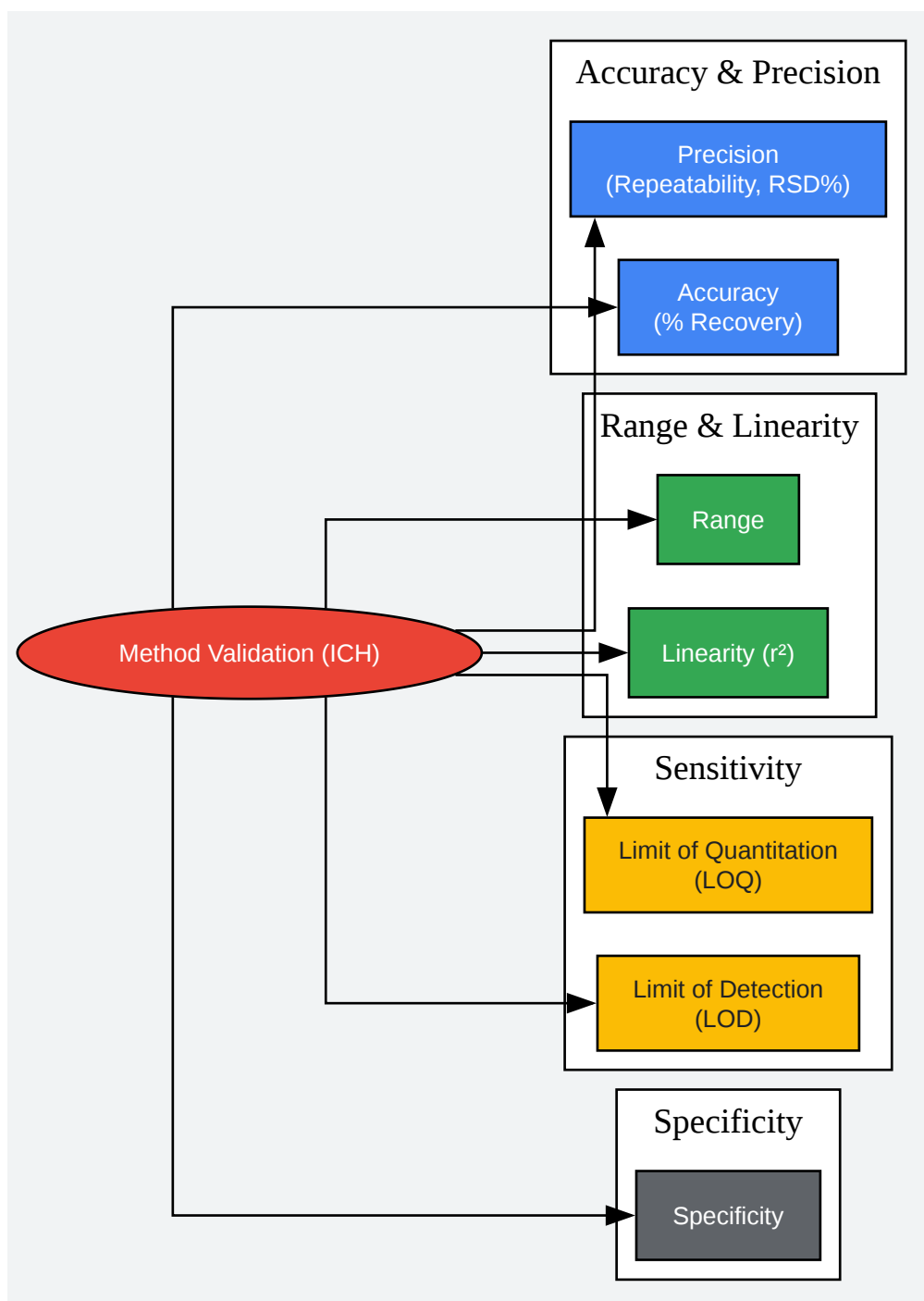
Parameter	Result
Wavelength (λ_{max})	530 nm
Linearity Range	0.01 to 3 mg/10 mL
Visual Limit of Quantitation	0.01 mg/10 mL
Relative Standard Deviation (RSD)	0.68%

Visualizations



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Caption: General experimental workflow for spectrophotometric analysis.



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Caption: Key parameters for analytical method validation.

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References

- 1. asianpubs.org [asianpubs.org]
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